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Compound of Interest

Compound Name: Methyl cyclopentanecarboxylate

Cat. No.: B1359776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

methyl cyclopentanecarboxylate (C₇H₁₂O₂), a valuable building block in organic synthesis.

The information presented herein is essential for the structural elucidation, purity assessment,

and quality control of this compound in research and development settings. This document

summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data, and outlines the fundamental experimental protocols for their acquisition.

Chemical Structure and Properties
IUPAC Name: methyl cyclopentanecarboxylate[1]

Molecular Formula: C₇H₁₂O₂[1]

Molecular Weight: 128.17 g/mol [1]

CAS Number: 4630-80-2

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for methyl
cyclopentanecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.65 s 3H -OCH₃

~2.70 p 1H -CH-

~1.85 - 1.50 m 8H -CH₂- (cyclopentyl)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

~176 C=O (ester)

~51 -OCH₃

~43 -CH-

~30 -CH₂-

~26 -CH₂-

Infrared (IR) Spectroscopy
The following data represents the major absorption bands observed in the infrared spectrum of

methyl cyclopentanecarboxylate.

Wavenumber (cm⁻¹) Intensity Functional Group

~2960 Strong C-H stretch (alkane)

~2870 Medium C-H stretch (alkane)

~1735 Strong C=O stretch (ester)

~1450 Medium C-H bend (alkane)

~1170 Strong C-O stretch (ester)
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Mass Spectrometry (MS)
The mass spectrum of methyl cyclopentanecarboxylate is characterized by the following

major fragments.

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Putative Fragment

87 99.99 [M - OCH₃]⁺

69 43.0 [C₅H₉]⁺

100 13.90 [M - C₂H₄]⁺

55 14.50 [C₄H₇]⁺

67 12.40 [C₅H₇]⁺

Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation

A small quantity of methyl cyclopentanecarboxylate is dissolved in a deuterated solvent,

typically deuterated chloroform (CDCl₃), to a concentration of approximately 5-25 mg/mL in a

standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an

internal standard for chemical shift referencing (δ = 0.00 ppm).

3.1.2. ¹H NMR Spectroscopy

Proton NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer. A

standard single-pulse experiment is utilized. Key acquisition parameters include a 30-degree

pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8 to 16 scans to ensure

an adequate signal-to-noise ratio.
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3.1.3. ¹³C NMR Spectroscopy

Carbon-13 NMR spectra are acquired on the same instrument. A proton-decoupled pulse

sequence (e.g., zgpg30 on Bruker instruments) is employed to simplify the spectrum by

removing C-H coupling.[2] Due to the low natural abundance of ¹³C, a larger number of scans

(typically 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to obtain a

spectrum with a good signal-to-noise ratio.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy
3.2.1. Neat Liquid Analysis

For a neat liquid sample, a drop of methyl cyclopentanecarboxylate is placed directly onto

the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[3] A background

spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied, and the

sample spectrum is collected. The instrument software automatically ratios the sample

spectrum to the background to generate the final transmittance or absorbance spectrum.

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
3.3.1. Sample Preparation

A dilute solution of methyl cyclopentanecarboxylate is prepared in a volatile organic solvent,

such as ethyl acetate or hexane.

3.3.2. GC-MS Analysis

The analysis is performed on a GC-MS system equipped with a capillary column (e.g., HP-

5ms). The injector temperature is typically set to 250°C. The oven temperature program usually

starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher

temperature (e.g., 280°C) to ensure the elution of the compound.[4] Helium is commonly used

as the carrier gas. The mass spectrometer is operated in electron ionization (EI) mode at 70

eV. Data is collected in full scan mode over a mass range of m/z 40-400.[4]

Visualization of Spectroscopic Workflow
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The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like methyl cyclopentanecarboxylate.
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Caption: Workflow for the spectroscopic analysis of methyl cyclopentanecarboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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